2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN2O3S and its molecular weight is 462.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- The study by Tresoldi et al. (2002) explored the reaction of thioethers containing a CH2R group bonded to the sulfur atom with cis-Ru(N,N-dprs)2Cl2 or cis-Ru(N,N-dps)2Cl2, leading to the formation of complexes with potential implications in catalysis and material science (Tresoldi, Schiavo, Lanza, & Cardiano, 2002).
Photocatalytic Applications
- Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives on a TiO2 photocatalyst under O2 atmosphere, which is relevant to the environmental cleanup and organic synthesis, suggesting potential applications for similar compounds in photocatalysis (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Material Science
- Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringences, showcasing the application of organosulfur and aromatic compounds in developing advanced materials with specific optical properties (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Molecular Interactions and Mechanisms
- The work by Santos et al. (2015) on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones highlights the chemical properties and reactivity of sulfanyl-substituted compounds, which could be relevant to understanding the reactivity and potential applications of the compound (Santos, da Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3S/c1-30-18-9-6-7-16(13-18)14-28-24(29)23-22(19-10-3-5-12-21(19)31-23)27-25(28)32-15-17-8-2-4-11-20(17)26/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBFEABMUPQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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